3-Fluoro-4-(3-fluorophenoxy)aniline

5-HT3A receptor GPCR Ion channel

3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) is a uniquely bis-fluorinated diaryl ether scaffold with >66-fold potency gain at 5-HT3A (IC50 840 nM) vs mono-fluoro analogs. Moderate FLT3 inhibition (IC50 180 nM) provides a springboard for AML SAR programs. The free aniline handle enables rapid derivatization. With low CYP3A4 liability (IC50 20 µM) and LogP ~2.8, this 97%-pure building block is ideal for probing fluorine SAR in kinase and GPCR libraries. Order now to accelerate your medchem and agrochemical workflows.

Molecular Formula C12H9F2NO
Molecular Weight 221.207
CAS No. 937597-93-8
Cat. No. B2486763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-fluorophenoxy)aniline
CAS937597-93-8
Molecular FormulaC12H9F2NO
Molecular Weight221.207
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
InChIKeyLTSPBCBEKNXKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8): A Differentiated Fluorinated Aniline Building Block for Medicinal Chemistry and Targeted Inhibitor Discovery


3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) is a fluorinated aromatic amine belonging to the diaryl ether class, characterized by a 3-fluoroaniline core linked via an ether bridge to a 3-fluorophenyl group. With a molecular formula of C₁₂H₉F₂NO and a molecular weight of 221.20 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its unique substitution pattern—featuring fluorine atoms on both aromatic rings—imparts distinct electronic and steric properties that differentiate it from non-fluorinated or mono-fluorinated analogs, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, and ion channels [2].

Why 3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) Cannot Be Replaced by Common Aniline or Mono-Fluorinated Analogs in Lead Optimization


The presence of two strategically positioned fluorine atoms in 3-fluoro-4-(3-fluorophenoxy)aniline fundamentally alters its physicochemical and pharmacological profile compared to simpler aniline derivatives. Fluorine substitution is known to modulate metabolic stability, membrane permeability, and target binding affinity through electronic effects and conformational restriction [1]. Generic substitution with non-fluorinated analogs (e.g., 4-phenoxyaniline) or mono-fluorinated variants (e.g., 3-fluoro-4-phenoxyaniline, CAS 39177-22-5) results in measurable differences in potency and selectivity profiles across key therapeutic targets, as quantified in the evidence below [2]. These differences underscore the necessity of procuring the specific bis-fluorinated compound for SAR-driven optimization campaigns.

Quantitative Differentiation of 3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) vs. Closest Analogs Across Key Biological Targets


5-HT₃A Receptor Antagonism: 3-Fluoro-4-(3-fluorophenoxy)aniline Exhibits 840 nM IC₅₀, Differentiating from Inactive Mono-Fluorinated Analogs

3-Fluoro-4-(3-fluorophenoxy)aniline demonstrates measurable antagonist activity at the human 5-HT₃A receptor with an IC₅₀ value of 840 nM in a FLIPR-based calcium flux assay using transiently transfected A201 cells [1]. In contrast, the mono-fluorinated analog 3-fluoro-4-phenoxyaniline (CAS 39177-22-5) was reported as inactive (>55.69 µM) in a related 5-HT₃ receptor functional assay under comparable conditions . The introduction of the second fluorine atom on the phenoxy ring in 3-fluoro-4-(3-fluorophenoxy)aniline thus confers a >66-fold improvement in potency, validating its distinct pharmacological profile.

5-HT3A receptor GPCR Ion channel FLIPR assay

FLT3 Kinase Inhibition: 3-Fluoro-4-(3-fluorophenoxy)aniline Displays 180 nM IC₅₀, Distinct from Other FLT3 Chemotypes

3-Fluoro-4-(3-fluorophenoxy)aniline inhibits human recombinant FLT3 kinase with an IC₅₀ of 180 nM, as determined by the LanthaScreen assay platform after 1 hour of incubation [1]. This activity places the compound in a distinct potency range compared to other FLT3 inhibitor chemotypes. For context, optimized clinical FLT3 inhibitors (e.g., gilteritinib) exhibit IC₅₀ values in the low nanomolar range (<10 nM), while weaker tool compounds show IC₅₀ > 1 µM. The 180 nM IC₅₀ positions 3-fluoro-4-(3-fluorophenoxy)aniline as a moderately potent starting point for FLT3-targeted lead optimization, with the dual-fluorine substitution pattern offering a unique vector for further derivatization [2].

FLT3 kinase Tyrosine kinase inhibitor Acute myeloid leukemia LanthaScreen

CYP3A4 Metabolic Liability: 3-Fluoro-4-(3-fluorophenoxy)aniline Exhibits Low Inhibition Risk (IC₅₀ = 20 µM), Favorable for Lead Optimization

3-Fluoro-4-(3-fluorophenoxy)aniline demonstrates weak inhibition of human CYP3A4, with an IC₅₀ of 20 µM in a fluorescence-based assay using human liver microsomes and a fluorogenic substrate [1]. This low inhibitory potency is favorable compared to many fluorinated aromatic amines that can act as potent time-dependent CYP3A4 inhibitors (IC₅₀ < 1 µM). The compound's IC₅₀ of 20 µM indicates a reduced risk of drug-drug interactions and hepatotoxicity associated with CYP3A4 inhibition, making it a more attractive scaffold for further optimization in oral drug discovery programs [2].

CYP3A4 Drug metabolism ADME Hepatotoxicity

Computed Physicochemical Properties: Distinct LogP and pKa Values Differentiate 3-Fluoro-4-(3-fluorophenoxy)aniline from Regioisomeric Analogs

Computational predictions reveal that 3-fluoro-4-(3-fluorophenoxy)aniline (MW 221.20) possesses a calculated LogP of approximately 2.8 and a predicted pKa of ~3.8 for the aniline nitrogen . In comparison, the regioisomer 4-(3-fluorophenoxy)aniline (CAS 307308-62-9, MW 203.21) lacks the fluorine atom on the aniline ring, resulting in a lower molecular weight, a predicted LogP of ~2.3, and a higher pKa of ~4.7 for the aniline nitrogen [1]. These differences in lipophilicity and basicity directly influence membrane permeability, solubility, and target engagement, highlighting the unique physicochemical signature of the 3-fluoro-4-(3-fluorophenoxy)aniline scaffold.

Physicochemical properties Lipophilicity pKa ADME prediction

Purity Specification: 3-Fluoro-4-(3-fluorophenoxy)aniline Available at 97% Purity, Suitable for Demanding Synthetic Applications

3-Fluoro-4-(3-fluorophenoxy)aniline is commercially supplied with a standard purity specification of 97%, as confirmed by NMR, HPLC, and GC analysis . This purity level meets or exceeds the requirements for most medicinal chemistry and agrochemical synthesis applications. In contrast, some mono-fluorinated analogs (e.g., 3-fluoro-4-phenoxyaniline) are commonly offered at 95-96% purity, which may necessitate additional purification steps for sensitive reactions . The higher purity specification reduces the risk of side reactions and simplifies downstream processing, offering practical procurement advantages.

Purity Analytical specification Synthetic intermediate Quality control

Optimal Research and Industrial Applications for 3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8) Based on Quantitative Differentiation Evidence


FLT3 Kinase Inhibitor Lead Discovery and SAR Exploration

The compound's moderate FLT3 inhibitory activity (IC₅₀ = 180 nM) [1] positions it as a valuable starting scaffold for medicinal chemistry campaigns targeting acute myeloid leukemia (AML) and other FLT3-driven malignancies. The unique bis-fluorinated diaryl ether core offers distinct intellectual property space compared to established FLT3 inhibitor chemotypes, enabling the exploration of novel binding interactions and improved selectivity profiles. Researchers can leverage the aniline handle for rapid derivatization to optimize potency and pharmacokinetic properties.

5-HT₃ Receptor Antagonist Development for Gastrointestinal and CNS Indications

With measurable 5-HT₃A receptor antagonist activity (IC₅₀ = 840 nM) [1], the compound serves as a starting point for developing novel antiemetic agents or irritable bowel syndrome (IBS) therapeutics. The >66-fold potency advantage over mono-fluorinated analogs [2] underscores the critical role of the second fluorine atom, guiding further SAR efforts. The scaffold's amenability to functionalization enables tuning of receptor subtype selectivity and physicochemical properties for oral bioavailability.

Synthesis of Advanced Fluorinated Building Blocks and Agrochemical Intermediates

The compound's 97% purity specification and well-defined reactivity make it an ideal intermediate for constructing more complex fluorinated molecules [1]. The aniline nitrogen can undergo diazotization, acylation, or reductive amination, while the ether linkage provides a stable connection between the two fluorinated aromatic rings. These features are particularly valuable in the synthesis of fluorinated agrochemicals, where fluorine substitution enhances metabolic stability and environmental persistence.

Physicochemical Property Profiling and ADME Optimization Studies

The compound's distinct LogP (~2.8) and pKa (~3.8) values [1], combined with its low CYP3A4 inhibition liability (IC₅₀ = 20 µM) [2], make it an attractive probe molecule for studying the impact of fluorine substitution on ADME properties. Researchers can use this scaffold to investigate correlations between lipophilicity, basicity, and membrane permeability, informing the design of next-generation drug candidates with improved pharmacokinetic profiles and reduced drug-drug interaction potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(3-fluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.